molecular formula C7H16ClNO2 B12518239 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride CAS No. 819069-43-7

1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride

Cat. No.: B12518239
CAS No.: 819069-43-7
M. Wt: 181.66 g/mol
InChI Key: GICBXWKFECDFPY-UHFFFAOYSA-N
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Description

1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride is a chemical compound with the molecular formula C7H15ClNO. It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxyamino compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydroxyamino group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: 1-(Aminomethyl)cyclohexan-1-ol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclohexan-1-ol: Similar structure but lacks the hydroxyamino group.

    Cyclohexanone oxime: An intermediate in the synthesis of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride.

    Cyclohexanol: Lacks the hydroxyamino group and has different chemical properties.

Uniqueness

This compound is unique due to the presence of both hydroxyamino and hydroxyl groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

819069-43-7

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

1-[(hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c9-7(6-8-10)4-2-1-3-5-7;/h8-10H,1-6H2;1H

InChI Key

GICBXWKFECDFPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNO)O.Cl

Origin of Product

United States

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